![molecular formula C20H16F6N2O B2800166 7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1008011-66-2](/img/structure/B2800166.png)
7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Recent research has introduced methods for synthesizing these compounds, including direct methods using trifluoroacetic acid as a CF3 source. The potassium channel openers are synthesized by condensation reactions involving 3-fluoro-4-(trifluoromethyl)benzoic acid and aminopyridine .Molecular Structure Analysis
The molecular formula of this compound is C20H16F6N2O . It is part of a broader family of fluorinated quinoxalines and quinazolinones.Chemical Reactions Analysis
The Aldol reaction of 3-(trifluoromethyl)benzaldehyde with hydroxyacetone in the aldolase antibody 38C2-ionic liquid system has been investigated .Physical And Chemical Properties Analysis
The molecular weight of the compound is 414.3442592 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.科学的研究の応用
Synthesis and Biological Activity
Research on related compounds, such as 1,2,3-triazolo[1,5-a]quinoxalines and their derivatives, has shown significant interest due to their binding affinity towards benzodiazepine and adenosine receptors. For instance, modifications to the quinoxaline structure, including the introduction of fluorine and trifluoromethyl groups, have been explored to enhance biological activity, suggesting the potential of the specified compound in similar applications. These modifications have led to compounds with good affinity towards benzodiazepine receptors and moderate affinity with low selectivity towards A(1) adenosine receptors, underscoring the importance of structural changes in medicinal chemistry (Biagi et al., 1998).
Novel Synthesis Methods
Innovative synthesis methods for creating trifluoromethyl-containing compounds have been developed, showcasing the relevance of such structural components in enhancing the properties of synthesized molecules. For example, a copper-catalyzed cascade cyclization method for synthesizing trifluoromethyl-substituted compounds highlights the growing interest in incorporating trifluoromethyl groups into complex molecules, potentially improving their bioactivity or physical properties (Meng et al., 2017).
Applications in Drug Discovery
The investigation into compounds acting through the GABAA/benzodiazepine receptor, including imidazo[1,5-a]quinoxaline amides and carbamates, reflects the ongoing research efforts to find new therapeutic agents. These studies demonstrate the potential of quinoxaline derivatives in developing new medications, suggesting that the compound could be of interest in similar pharmacological contexts (Tenbrink et al., 1994).
特性
IUPAC Name |
7-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N2O/c21-19(22,23)13-4-1-3-12(9-13)11-28-17-10-14(20(24,25)26)6-7-15(17)27-8-2-5-16(27)18(28)29/h1,3-4,6-7,9-10,16H,2,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDVSLBFWSYKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。